4-Oxo-3,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylic acid 4-Oxo-3,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1029420-94-7
VCID: VC0042687
InChI: InChI=1S/C8H5N3O3/c12-7-4-1-2-9-3-5(4)10-6(11-7)8(13)14/h1-3H,(H,13,14)(H,10,11,12)
SMILES: C1=CN=CC2=C1C(=O)NC(=N2)C(=O)O
Molecular Formula: C8H5N3O3
Molecular Weight: 191.146

4-Oxo-3,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylic acid

CAS No.: 1029420-94-7

Cat. No.: VC0042687

Molecular Formula: C8H5N3O3

Molecular Weight: 191.146

* For research use only. Not for human or veterinary use.

4-Oxo-3,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylic acid - 1029420-94-7

Specification

CAS No. 1029420-94-7
Molecular Formula C8H5N3O3
Molecular Weight 191.146
IUPAC Name 4-oxo-3H-pyrido[3,4-d]pyrimidine-2-carboxylic acid
Standard InChI InChI=1S/C8H5N3O3/c12-7-4-1-2-9-3-5(4)10-6(11-7)8(13)14/h1-3H,(H,13,14)(H,10,11,12)
Standard InChI Key YMNWCFMQUUMQRN-UHFFFAOYSA-N
SMILES C1=CN=CC2=C1C(=O)NC(=N2)C(=O)O

Introduction

Chemical Identity and Properties

Chemical Identity and Nomenclature

PropertyValue
Molecular FormulaC8H5N3O3
Molecular Weight191.14 g/mol
CAS Number1029420-94-7
MDL NumberMFCD30729734
Structure TypeHeterocyclic compound
Primary ClassificationPyrido[3,4-d]pyrimidine derivative

The presence of the carboxylic acid functional group significantly influences the compound's physicochemical properties, enhancing its solubility in aqueous solutions and providing a site for potential chemical modifications. This functional group also contributes to the compound's reactivity profile, making it a versatile intermediate in synthetic chemistry applications.

Structural Characteristics and Related Compounds

Structural Features

The structural architecture of 4-Oxo-3,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylic acid is characterized by its bicyclic heterocyclic system. The compound contains a fused pyridine and pyrimidine ring system, creating a planar scaffold that serves as the foundation for its unique chemical and biological properties. This planar conformation distinguishes it from related isoquinoline derivatives, which typically exhibit more pronounced dihedral angles .

The 4-oxo group is a key structural feature that contributes to the compound's hydrogen bonding capabilities and influences its interactions with biological targets. The 2-carboxylic acid group extends from the pyrimidine ring and provides an additional site for hydrogen bonding and potential derivatization reactions.

Comparison with Related Compounds

Several structurally related compounds share similar features but differ in their ring systems or substitution patterns. For instance, 4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylic acid (CAS: 1029420-51-6) replaces the pyridine ring with a thiophene moiety, resulting in altered electronic and steric properties .

Synthesis and Chemical Reactivity

Chemical Reactivity and Derivatization

The presence of multiple functional groups in 4-Oxo-3,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylic acid provides several sites for chemical modifications and derivatization. The carboxylic acid group is particularly reactive and can undergo various transformations including esterification, amide formation, and reduction.

Biological Activity and Pharmaceutical Applications

Enzyme Inhibition Properties

4-Oxo-3,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylic acid and its derivatives have demonstrated significant enzyme inhibition properties, particularly against metalloproteases. The compound serves as a key intermediate in the synthesis of matrix metalloproteinase-13 (MMP-13) inhibitors, which are important therapeutic agents for treating conditions like arthritis.

The pyrido[3,4-d]pyrimidine scaffold has also been explored for its inhibitory effects against eIF4E, a protein involved in cancer progression, suggesting broader applications in oncology research. The planar conformation of these structures likely contributes to their ability to interact effectively with binding pockets in target enzymes.

Structure-Activity Relationships

Structure-activity relationship studies with related pyrido[3,4-d]pyrimidine compounds have revealed that subtle structural modifications can significantly impact biological potency. For instance, research has shown that 8-substituted 2-anilinopyrido[3,4-d]pyrimidines exhibited enhanced potency compared to their isoquinoline counterparts, achieving efficacy in the nanomolar range despite having lower calculated lipophilicity .

Cell Line OriginCell LineGI50 (μM) for Related Compound 34h
ColonSW6200.065
Head and NeckCAL270.23
BreastCAL510.068
PancreaticMiapaca-20.25
OvarianRMG10.110
Prostate (Non-transformed)PNT23.95

This data demonstrates the potential of pyrido[3,4-d]pyrimidine derivatives to selectively target cancer cells while showing reduced toxicity against non-transformed cells, as evidenced by the significantly higher GI50 value for the PNT2 prostate cell line .

ManufacturerProduct NumberProduct DescriptionPackagingPrice
TRCD4500603,4-Dihydro-4-oxo-pyrido[3,4-d]pyrimidine-2-carboxylic Acid1g$1320
Abosyn21-17104-oxo-1,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylic acid 95%-98%0.1g$135

The relatively high price point of this compound reflects its specialized nature and the complex synthetic procedures required for its production . The significant price variation between suppliers also suggests that production methods and economies of scale differ substantially among manufacturers.

Research Applications and Future Directions

Current Research Applications

4-Oxo-3,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylic acid has found application primarily as a synthetic intermediate in medicinal chemistry, particularly in the development of enzyme inhibitors. Its value in synthesizing metalloprotease inhibitors has been well-documented, with specific applications in creating MMP-13 inhibitors for arthritis treatment.

The compound's heterocyclic scaffold also serves as a foundation for developing kinase inhibitors, with related structures showing promising results in cancer research. The pyrido[3,4-d]pyrimidine core has proven valuable for creating compounds that can selectively target specific kinases while minimizing off-target effects .

Future Research Directions

Several promising avenues exist for future research involving 4-Oxo-3,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylic acid:

  • Expanded exploration of structure-activity relationships to optimize biological activity

  • Development of novel synthetic methodologies to improve accessibility and reduce production costs

  • Investigation of additional biological targets beyond metalloproteases and kinases

  • Creation of conjugates with other bioactive molecules to develop dual-action therapeutic agents

  • Exploration of drug delivery systems to enhance the bioavailability of derivatives containing this scaffold

The versatility of the pyrido[3,4-d]pyrimidine scaffold suggests that derivatives of 4-Oxo-3,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylic acid may continue to play an important role in drug discovery efforts across multiple disease areas .

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